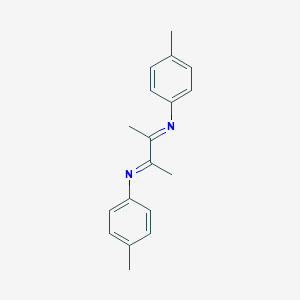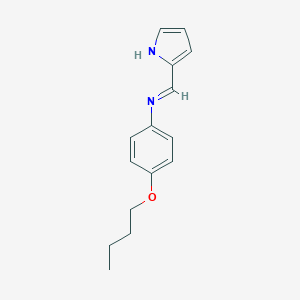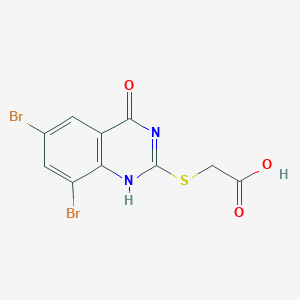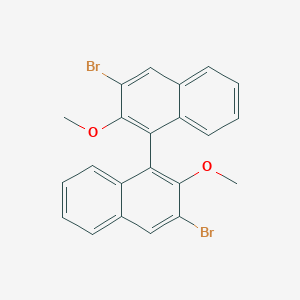![molecular formula C19H23NO B486959 Phenol, 2-[[[2,6-bis(1-methylethyl)phenyl]imino]methyl]- CAS No. 187605-57-8](/img/structure/B486959.png)
Phenol, 2-[[[2,6-bis(1-methylethyl)phenyl]imino]methyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenol, 2-[[[2,6-bis(1-methylethyl)phenyl]imino]methyl]-, also known as BHT-Phenol, is a synthetic antioxidant that has been widely used in the food and cosmetic industries. It is a derivative of butylated hydroxytoluene (BHT) and has been found to have potent antioxidant properties. In recent years, there has been growing interest in the scientific community to explore the potential applications of BHT-Phenol in various fields, including pharmaceuticals, materials science, and environmental science.
Applications De Recherche Scientifique
Fluorescent Zinc(II) Sensing
Phenol derivatives, such as Schiff-base compounds, have been synthesized and characterized for their selective fluorescent sensing properties towards zinc(II) ions. These compounds exhibit a significant increase in emission quantum yield upon the addition of Zn2+ ions, making them potential candidates for biological and environmental zinc sensing applications (Roy et al., 2009).
Coordination Chemistry
New symmetrical and unsymmetrical dinuclear copper(II) complexes derived from binucleating ligands with phenol and benzimidazole donors have been synthesized. These complexes exhibit unique spectral, electrochemical, and magnetic properties, which could be beneficial for developing new materials with specific magnetic and electrical properties (Amudha et al., 1999).
Catalysis in Polymerization
Tridentate 2,6-bis(imino)phenol and 2,6-bis(amino)phenol ligands and their corresponding zinc chloride complexes have been synthesized and shown to be highly efficient initiators for the ring-opening polymerization of ε-caprolactone. This highlights their potential use in the synthesis of biodegradable polymers (Hu et al., 2019).
Antioxidant Activity
Phenolic compounds, due to their structural characteristics, are potent inhibitors of various enzymes and have been studied for their antioxidant properties. For instance, bis(2‐hydroxy‐3‐tert‐butyl‐5‐methylphenyl)methane has been identified as a highly effective inhibitor, suggesting its potential use as an antioxidant in different industries (Sokolove et al., 1986).
Metal Ion Detection and Binding
Certain phenol derivatives have been investigated for their selective fluorescence zinc ion sensing and binding behavior, displaying high selectivity for Zn2+ ions. These properties make them suitable for use as zinc ion-selective luminescent probes in biological applications under physiological conditions (Roy et al., 2007).
DNA and Plasma Protein Probing
Metal(II) complexes derived from Schiff base ligands have been studied as probes of DNA and plasma proteins, showing that they could act as anticancer agents and synthetic antioxidants. This opens up possibilities for their use in medical research and drug development (Rani et al., 2020).
Propriétés
IUPAC Name |
2-[[2,6-di(propan-2-yl)phenyl]iminomethyl]phenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO/c1-13(2)16-9-7-10-17(14(3)4)19(16)20-12-15-8-5-6-11-18(15)21/h5-14,21H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEPDAGGYXJMJIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N=CC2=CC=CC=C2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70425281 |
Source


|
| Record name | Phenol, 2-[[[2,6-bis(1-methylethyl)phenyl]imino]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70425281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenol, 2-[[[2,6-bis(1-methylethyl)phenyl]imino]methyl]- | |
CAS RN |
187605-57-8 |
Source


|
| Record name | Phenol, 2-[[[2,6-bis(1-methylethyl)phenyl]imino]methyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70425281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-{[(2,6-Diisopropylphenyl)imino]methyl}-2-naphthol](/img/structure/B486979.png)
![1-{[(2,5-Ditert-butylphenyl)imino]methyl}-2-naphthol](/img/structure/B486987.png)


![2'-amino-5-fluoro-2,5'-dioxospiro[1H-indole-3,4'-pyrano[3,2-c]chromene]-3'-carbonitrile](/img/structure/B487054.png)
![6-(3,4-Dimethoxyphenyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487083.png)
![3-Phenyl-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487121.png)
![6-(3,4-Dimethoxyphenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487123.png)
![3-(4-Methylphenyl)-6-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487124.png)
![3-(4-Methylphenyl)-6-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487125.png)
![3-(4-Methylphenyl)-6-(2-thienyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487126.png)
![3-(4-Methoxyphenyl)-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B487127.png)